molecular formula C17H19BF2N2O4S B1426095 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide CAS No. 1092565-35-9

2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide

Cat. No.: B1426095
CAS No.: 1092565-35-9
M. Wt: 396.2 g/mol
InChI Key: ZTBXSIMTWWSPST-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide is a complex organic compound that features a combination of fluorine, boron, and sulfonamide groups. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique structure, which includes a boronic ester and a sulfonamide group, makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide typically involves multiple steps:

  • Formation of the Boronic Ester: : The initial step often involves the reaction of 5-bromo-3-pyridylboronic acid with pinacol to form the boronic ester. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert conditions.

  • Coupling Reaction: : The boronic ester is then coupled with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine. This step forms the desired sulfonamide linkage.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for the coupling reactions and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, due to their electron-withdrawing nature.

  • Oxidation and Reduction: : The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.

  • Coupling Reactions: : The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.

Common Reagents and Conditions

    Bases: Potassium carbonate, triethylamine.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Coupling Products: Biaryl compounds when used in Suzuki-Miyaura reactions.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as an intermediate for the construction of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The sulfonamide group in the compound is known for its biological activity. Compounds containing sulfonamide groups are often used as antibiotics, diuretics, and antidiabetic agents. The fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

In materials science, the compound can be used in the development of new materials with specific electronic or optical properties. The boronic ester group can be used to create polymers and other materials with unique characteristics.

Mechanism of Action

The mechanism by which 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide exerts its effects depends on its application:

    Biological Activity: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

    Chemical Reactions: The boronic ester group participates in coupling reactions by forming a transient boronate complex with the catalyst, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide: Similar structure but with a methoxy group instead of a hydrogen atom.

    N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Contains a butanamide group instead of a sulfonamide group.

Uniqueness

The unique combination of fluorine atoms, a boronic ester, and a sulfonamide group in 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide provides it with distinct reactivity and potential applications that are not commonly found in other compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BF2N2O4S/c1-16(2)17(3,4)26-18(25-16)11-7-13(10-21-9-11)22-27(23,24)15-6-5-12(19)8-14(15)20/h5-10,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBXSIMTWWSPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BF2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726171
Record name 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092565-35-9
Record name 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide
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2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide
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2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide
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2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide
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2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide
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2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide

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